molecular formula C22H25N5O3S B11672308 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11672308
M. Wt: 439.5 g/mol
InChI Key: SXXHCSBESPVDFL-FCDQGJHFSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the methoxyphenyl group and the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form hydrazines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Formula

  • C : 21
  • H : 23
  • N : 5
  • O : 3
  • S : 1

Structural Features

The compound features a triazole ring, a hydrazide functional group, and a sulfanyl moiety, which contribute to its biological activity. The presence of methoxy and hydroxy groups enhances its solubility and reactivity.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. The specific compound under consideration has been shown to inhibit the growth of various fungal strains, making it a candidate for developing antifungal medications. The mechanism of action typically involves inhibiting ergosterol synthesis, crucial for maintaining fungal cell membrane integrity .

Anticancer Properties

Studies have suggested that compounds with triazole scaffolds can possess anticancer activity. The compound's structure allows for interaction with multiple biological targets, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation, particularly in breast cancer models .

Anti-inflammatory Effects

The hydrazide component of the compound may contribute to anti-inflammatory effects by modulating inflammatory pathways. Research has shown that similar compounds can reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration .

Antioxidant Activity

The presence of phenolic groups in the structure may confer antioxidant properties. This is significant for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including neurodegenerative disorders .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of Triazole Ring : Utilizing 4-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole as a key intermediate.
  • Hydrazone Formation : Reaction with acetohydrazide derivatives to form the hydrazone linkage.
  • Final Modifications : Introducing sulfanyl groups through thiol reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the synthesized compound .

Case Study 1: Antifungal Efficacy

In a study published in Journal of Medicinal Chemistry, the compound was tested against Candida albicans and Aspergillus species. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents, suggesting enhanced potency .

Case Study 2: Anticancer Activity

A research article in Cancer Letters reported on the anticancer effects of related triazole derivatives. The tested compound induced apoptosis in MCF-7 breast cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports explored the anti-inflammatory properties of similar compounds. The study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazides, such as:

  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide Compared to these compounds, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide offers unique structural features that may enhance its binding affinity and specificity for certain targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a hybrid molecule that exhibits significant biological activity. This article reviews its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N6O2S
  • Molecular Weight : 398.5 g/mol
  • SMILES : CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CN2C)C3=CC=C(C=C3)OC

The structure features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, a study conducted by Fayad et al. (2019) identified this compound through a drug library screening on multicellular spheroids, revealing its effectiveness against breast cancer cells with an IC50 value of 12 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In one study, it was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it has a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Anti-inflammatory Effects

Inflammation-related pathways are crucial in various diseases. The compound showed promise in reducing pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. The inhibition of TNF-alpha and IL-6 production was observed at concentrations as low as 10 µM .

The biological activities of this compound can be attributed to its ability to interact with multiple cellular targets:

  • Triazole Moiety : The triazole group is known to inhibit enzymes such as aromatase and has been implicated in modulating various signaling pathways involved in cancer progression.
  • Hydrazide Functional Group : This group may contribute to the compound's ability to form stable interactions with biomolecules, enhancing its therapeutic efficacy.

Case Studies

Study ReferenceFocusFindings
Fayad et al., 2019Anticancer ScreeningIdentified significant antiproliferative activity against breast cancer cells (IC50 = 12 µM)
MDPI Study, 2024Antimicrobial ActivityShowed MIC of 32 µg/mL against S. aureus
Inflammatory Response StudyAnti-inflammatoryReduced TNF-alpha and IL-6 production at 10 µM

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-4-19(15-6-10-17(28)11-7-15)23-24-20(29)14-31-22-26-25-21(27(22)5-2)16-8-12-18(30-3)13-9-16/h6-13,28H,4-5,14H2,1-3H3,(H,24,29)/b23-19+

InChI Key

SXXHCSBESPVDFL-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O

Origin of Product

United States

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